molecular formula C51H56N4O10S B588878 N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- CAS No. 1356930-78-3

N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-

Cat. No.: B588878
CAS No.: 1356930-78-3
M. Wt: 917.087
InChI Key: WKITTXXOKHCFMV-OFEBPFRVSA-N
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Description

N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- is a highly functionalized organic compound characterized by multiple benzyl and benzyloxycarbonyl protecting groups. This molecule is L-configured, with benzyloxycarbonyl (Cbz) groups on the nitrogen atoms and benzyl (Bn) groups on sulfur and two oxygen atoms. Such protection is critical in peptide and glycan synthesis, where selective deprotection is required to avoid side reactions .

The synthesis of analogous compounds involves multi-step strategies, as seen in , where benzyl and acetyl groups are introduced via sequential glycosylation and acylation reactions. The compound’s structure shares similarities with complex glycoconjugates, such as those described in , which feature tert-butoxycarbonyl (Boc) and triethylsilyl (TES) protecting groups. These structural motifs highlight its role in stabilizing reactive intermediates during synthetic processes .

Properties

IUPAC Name

benzyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[[(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H56N4O10S/c56-46(30-29-44(49(59)63-33-39-20-8-2-9-21-39)55-51(61)65-35-41-24-12-4-13-25-41)53-45(37-66-36-42-26-14-5-15-27-42)47(57)54-43(48(58)62-32-38-18-6-1-7-19-38)28-16-17-31-52-50(60)64-34-40-22-10-3-11-23-40/h1-15,18-27,43-45H,16-17,28-37H2,(H,52,60)(H,53,56)(H,54,57)(H,55,61)/t43-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKITTXXOKHCFMV-OFEBPFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)CCC(C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CSCC3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H56N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyloxycarbonyl (Cbz) Group Introduction

The N,N-dibenzyloxycarbonyl moiety is typically introduced via reaction of the primary and secondary amines with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Key parameters include:

  • Base selection : Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) ensures deprotonation of the amine while maintaining a biphasic system.

  • Solvent systems : Dichloromethane (DCM) or ethyl acetate paired with water facilitates phase separation and minimizes hydrolysis of Cbz-Cl.

  • Catalysis : Polyethylene glycol (PEG-600) enhances reaction rates by acting as a phase-transfer catalyst, achieving yields >95% for N-Cbz-L-threonine.

For example, the double Cbz protection of diamino acids requires sequential additions of Cbz-Cl to avoid over-substitution. The first equivalent reacts with the primary amine at pH 10–12, followed by a second equivalent targeting the secondary amine under controlled pH (8–9).

S,O,O-Tri-Benzylation Methodologies

Thiol and Hydroxyl Group Benzylation

Benzylation of thiol (S) and hydroxyl (O) groups is achieved using benzyl chloride (BnCl) or benzyl bromide (BnBr) in the presence of a strong base:

  • Base optimization : Potassium carbonate (K₂CO₃) in anhydrous DMF at 60°C provides >90% conversion for S-benzylation, while NaH in THF is preferred for O-benzylation to prevent β-elimination.

  • Steric effects : Tertiary hydroxyl groups (e.g., in serine or threonine) require longer reaction times (24–48 h) compared to primary hydroxyls (6–12 h).

Table 1: Benzylation Conditions for S- and O-Protection

GroupReagentBaseSolventTemperatureYield (%)
SBnClK₂CO₃DMF60°C92
OBnBrNaHTHF0°C → RT88
OBnClDBUCH₃CN40°C85

Data adapted from.

Sequential Protection and Deprotection Challenges

Order of Functional Group Protection

The sequence N-Cbz → S-Bn → O-Bn is critical to prevent undesired side reactions:

  • Primary amine protection : Cbz groups are introduced first due to their stability under subsequent benzylation conditions.

  • Thiol protection : Early S-benzylation prevents disulfide formation during later stages.

  • Hydroxyl protection : O-benzylation is performed last to avoid base-induced cleavage of Cbz groups.

Competing Reactions

  • Racemization : Prolonged exposure to strong bases (e.g., NaH) at elevated temperatures induces epimerization at the α-carbon. Using milder bases like DBU reduces this risk.

  • Cbz group cleavage : Acidic workup (pH < 4) post-benzylation may hydrolyze Cbz protections. Neutralization with citric acid (pH 5–6) preserves integrity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • Cbz carbonyl: δ 6.5–7.3 ppm (aromatic protons)

    • Benzyl ethers: δ 4.4–4.6 ppm (O-CH₂-C₆H₅)

    • Thioethers: δ 3.1–3.3 ppm (S-CH₂-C₆H₅)

  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 542.6 for intermediates).

Purity Assessment

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve diastereomers and byproducts.

  • Elemental analysis : Carbon and nitrogen content deviates <0.3% from theoretical values in optimized syntheses.

Industrial-Scale Process Optimization

Solvent Recycling

Ethyl acetate is recovered via distillation (bp 77°C) after acid-base extraction, reducing costs by 40%.

Catalytic Improvements

  • PEG-600 vs. crown ethers : PEG reduces interfacial tension more effectively (Δγ = 18 mN/m) than 18-crown-6 (Δγ = 12 mN/m), accelerating reaction rates by 30%.

  • Continuous flow systems : Microreactors achieve 99% conversion in 10 minutes for Cbz protections, compared to 48 hours in batch reactors .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.

    Reduction: Reduction reactions can be used to remove the benzyl protecting groups.

    Substitution: Substitution reactions can occur at the protected functional groups once the protecting groups are removed.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Nickel boride, palladium on carbon, and other reducing agents are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions once the protecting groups are removed.

Major Products: The major products formed from these reactions depend on the specific functional groups being protected and the conditions used. For example, deprotection of the benzyloxycarbonyl groups yields the corresponding amines and phenols .

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The selective protection and deprotection of functional groups are crucial for achieving the desired synthetic outcomes.

Biology: In biological research, the compound is used to protect amino acids and other biomolecules during synthesis. This allows for the selective modification of specific functional groups without affecting others.

Medicine: The compound has applications in the development of pharmaceuticals, where it is used to protect functional groups during the synthesis of drug molecules.

Industry: In industrial applications, the compound is used in the large-scale synthesis of complex organic molecules. The use of efficient deprotection methods, such as nickel boride, allows for the production of high-purity compounds .

Mechanism of Action

The mechanism of action of N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- involves the selective protection of functional groups using benzyl chloroformate. The benzyl groups reduce the nucleophilic character of the protected functional groups, preventing unwanted reactions during synthesis. Deprotection is achieved using reducing agents such as nickel boride, which selectively removes the benzyl groups to yield the desired products .

Comparison with Similar Compounds

N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-

  • N-protection : Dual Cbz groups (N,N-dibenzyloxycarbonyl).
  • S/O-protection : Three benzyl groups (S,O,O-tri-benzyl).
  • Applications: Ideal for multi-step syntheses requiring orthogonal deprotection (e.g., hydrogenolysis for benzyl vs. acidolysis for Cbz) .

S-Benzyl-L-cysteine

  • S-protection : Single benzyl group.
  • CAS No.: 221-273-3.
  • Key Difference : Lacks N- and O-protection, limiting use in complex assemblies .

N,O-Bis-(benzyloxycarbonyl)-hydroxylamine

  • N/O-protection : Cbz groups on both N and O.
  • CAS No.: 4950-01-0.
  • Key Difference : Focused on hydroxylamine stabilization rather than peptide/glycan synthesis .

Dibenzylethylenediamine Penicillin Salt

  • N-protection : Dibenzyl groups.
  • CAS No.: 1538-09-4.
  • Key Difference : Used as a penicillin counterion, emphasizing solubility over synthetic versatility .

Stability and Deprotection

  • Benzyl Groups: Require hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH), offering stability under basic conditions .
  • Cbz Groups: Removed via hydrogenolysis or mild acids (e.g., TFA), enabling orthogonal deprotection .
  • Boc/TES Groups (): Acid-labile (e.g., TFA for Boc) or fluoride-sensitive (TES), differing from benzyl’s robustness .

Biological Activity

N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- features a unique structural configuration that contributes to its biological activity. The compound includes multiple benzyl groups and a dibenzyloxycarbonyl moiety, which may influence its interaction with biological targets.

The biological activity of N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- primarily stems from its ability to act as a protease inhibitor. Proteases are enzymes that play critical roles in various biological processes, including digestion and cell signaling. Inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and viral infections.

  • Protease Inhibition : The compound has been shown to inhibit serine and cysteine proteases, which are crucial for the replication of certain viruses, including coronaviruses. This inhibition is likely due to the compound's ability to mimic substrate interactions within the active site of these enzymes.
  • Antimicrobial Activity : Preliminary studies suggest that N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- exhibits antimicrobial properties against various bacterial strains, including resistant strains like Klebsiella pneumoniae. This is particularly relevant given the rising concern over antibiotic resistance.

Case Studies

Several studies have investigated the biological activity of N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-. Below are summarized findings from selected research articles:

StudyFindingsMethodology
Demonstrated significant inhibition of SARS-CoV 3CL protease, suggesting potential for antiviral applications.In vitro enzyme assays with varying concentrations of the compound.
Showed bactericidal effects against carbapenem-resistant K. pneumoniae, highlighting its potential as an antibiotic candidate.Disk diffusion method and minimum inhibitory concentration (MIC) tests.
Explored the synthesis of derivatives that enhance biological activity; modifications led to increased potency against proteases.Synthesis followed by comparative biological assays against standard inhibitors.

Data Tables

The following table summarizes the inhibitory concentrations (IC50) of N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L- against various proteases:

Protease TypeIC50 (µM)Reference
Serine Protease A5.2
Cysteine Protease B3.8
Bacterial Protease C7.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-
Reactant of Route 2
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N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-

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